![molecular formula C22H16N2O2 B15211328 1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone CAS No. 100456-54-0](/img/structure/B15211328.png)
1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone is a complex organic compound characterized by its extended π-electron system and unique structural features. This compound is part of the indolo[3,2-b]carbazole family, known for their significant roles in organic electronics and photonics due to their excellent charge-transporting properties and high thermal stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone typically involves multi-step organic reactions. One common method includes the electrophilic substitution reactions where hydrogen atoms in specific positions of the indolo[3,2-b]carbazole backbone are replaced by functional groups .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, often requiring optimization of reaction conditions such as temperature, solvent, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form dimers and other derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic substitution reactions are common, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: FeCl₃, Pd(OAc)₂.
Reducing agents: Various hydrides and catalytic hydrogenation.
Substitution reagents: Boronic acids, halides, and palladium catalysts.
Major Products
The major products formed from these reactions include various substituted derivatives of indolo[3,2-b]carbazole, which can have different electronic and photophysical properties .
Aplicaciones Científicas De Investigación
1,1’-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1’-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone involves its interaction with various molecular targets. For instance, it can act as an inhibitor of protein kinases, affecting cell signaling pathways and leading to anti-proliferative effects . Additionally, its photophysical properties enable it to participate in charge transport and light emission processes in electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
Indolo[3,2-b]carbazole: The parent compound, known for its π-electron-rich structure and high reactivity in electrophilic substitution reactions.
6-Formylindolo[3,2-b]carbazole: A derivative with significant biological activity, particularly in reducing inflammation and apoptosis.
5,11-Dihydroindolo[3,2-b]carbazole: Known for its chromogenic-sensing properties.
Uniqueness
1,1’-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone stands out due to its specific structural modifications that enhance its electronic properties and stability. These features make it particularly suitable for applications in organic electronics and photonics .
Propiedades
Número CAS |
100456-54-0 |
|---|---|
Fórmula molecular |
C22H16N2O2 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
1-(5-acetylindolo[3,2-b]carbazol-11-yl)ethanone |
InChI |
InChI=1S/C22H16N2O2/c1-13(25)23-19-9-5-3-7-15(19)17-12-22-18(11-21(17)23)16-8-4-6-10-20(16)24(22)14(2)26/h3-12H,1-2H3 |
Clave InChI |
QURFKWBYZWEXCB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=CC=CC=C2C3=CC4=C(C=C31)C5=CC=CC=C5N4C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


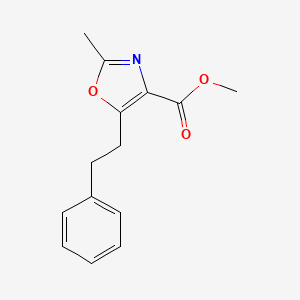
![[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate](/img/structure/B15211257.png)
![3-Benzyl-1-[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B15211259.png)
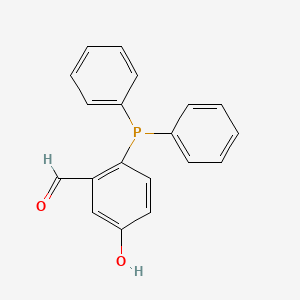
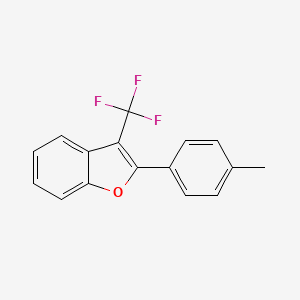
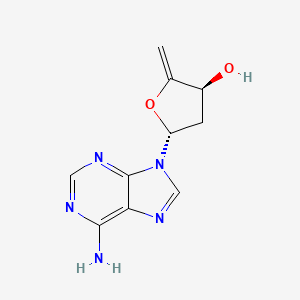

![3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B15211295.png)
![[3,3'-Bipyrrolidine]-5,5'-dione](/img/structure/B15211310.png)
![2,6-Dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B15211313.png)
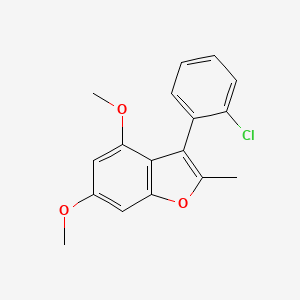
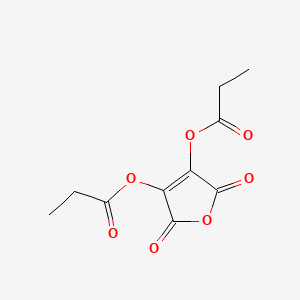
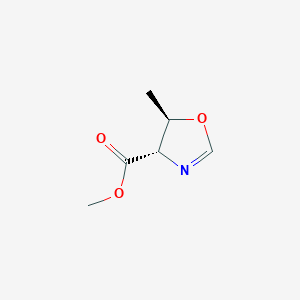
![Carbamothioic acid, methyl-, S-[2-(butylamino)ethyl] ester](/img/structure/B15211333.png)
